Hepta-2,3,4,5,6-pentaenenitrile
Description
Hepta-2,3,4,5,6-pentaenenitrile is a highly unsaturated nitrile compound featuring a seven-carbon backbone with five conjugated double bonds and a terminal nitrile (-C≡N) group. While specific experimental data for this compound are absent in the provided evidence, its structure suggests significant reactivity due to extended conjugation, which may influence properties such as solubility, stability, and electronic behavior. Such polyunsaturated nitriles are of interest in organic synthesis, materials science, and catalysis, though their environmental persistence and toxicity remain understudied .
Properties
CAS No. |
918530-27-5 |
|---|---|
Molecular Formula |
C7H3N |
Molecular Weight |
101.10 g/mol |
InChI |
InChI=1S/C7H3N/c1-2-3-4-5-6-7-8/h6H,1H2 |
InChI Key |
JMCMKXXMTWVJGC-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C=C=C=CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hepta-2,3,4,5,6-pentaenenitrile typically involves the use of alkyne and nitrile precursors. One common method is the palladium-catalyzed coupling reaction between a terminal alkyne and a nitrile compound. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hepta-2,3,4,5,6-pentaenenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated derivatives, various substituted alkenes
Scientific Research Applications
Hepta-2,3,4,5,6-pentaenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of hepta-2,3,4,5,6-pentaenenitrile involves its interaction with various molecular targets. The conjugated double bonds and nitrile group allow it to participate in electron transfer reactions and form complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Pent-3-enenitrile (CAS 4635-87-4)
- Molecular Formula : C₅H₇N
- Molecular Weight : 81.12 g/mol
- Key Properties: Solubility: Not explicitly stated in the evidence, but nitriles generally exhibit moderate water solubility due to polar -C≡N groups. Safety Profile: Requires precautions for inhalation, skin contact, and ingestion; immediate medical consultation is advised .
Comparison :
Hepta-2,3,4,5,6-pentaenenitrile’s extended conjugation likely reduces solubility compared to Pent-3-enenitrile, as increased hydrophobicity correlates with longer carbon chains and conjugated systems. Reactivity differences may arise from the stabilization of intermediates in this compound due to conjugation, whereas Pent-3-enenitrile’s shorter chain limits such effects.
Decabromodiphenyl Ether (CAS 1163-19-5)
- Molecular Formula : C₁₂H₁₀Br₁₀O
- Molecular Weight : 959.17 g/mol
This compound, though structurally distinct, may share similar persistence due to conjugation-induced stability, but its nitrile group could enhance biodegradability compared to halogenated aromatics.
Pentadienoic Acid
- Molecular Formula : C₅H₆O₂
- Functional Group : Carboxylic acid (-COOH)
- Key Properties :
Comparison: this compound and Pentadienoic acid both feature conjugated systems, but the nitrile group’s electron-withdrawing nature contrasts with the electron-donating carboxylic acid. This difference would significantly alter their chemical behavior, such as nucleophilic attack sites and stability under thermal or photolytic conditions.
Research Implications and Gaps
- Reactivity : The conjugation in this compound may enable unique cycloaddition or polymerization pathways, contrasting with less-conjugated nitriles like Pent-3-enenitrile.
- Functional Group Effects: Comparisons with Decabromodiphenyl Ether and Pentadienoic acid underscore how functional groups dictate solubility, bioaccumulation, and degradation mechanisms.
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